molecular formula C19H20N4O4S B11686803 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11686803
M. Wt: 400.5 g/mol
InChI Key: AHZAKOZFVADTFM-KEBDBYFISA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole moiety linked to a trimethoxyphenyl group through a hydrazide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-mercaptobenzimidazole, which is then reacted with chloroacetic acid to form 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid. This intermediate is further reacted with hydrazine hydrate to yield 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide. Finally, the condensation of this intermediate with 2,3,4-trimethoxybenzaldehyde under acidic conditions produces the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal function. The trimethoxyphenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The hydrazide linkage may also play a role in the compound’s reactivity, facilitating the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
  • 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide stands out due to the specific arrangement of the trimethoxyphenyl group, which imparts unique electronic and steric properties. This configuration enhances its biological activity and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20N4O4S/c1-25-15-9-8-12(17(26-2)18(15)27-3)10-20-23-16(24)11-28-19-21-13-6-4-5-7-14(13)22-19/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24)/b20-10+

InChI Key

AHZAKOZFVADTFM-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)OC)OC

Origin of Product

United States

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